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  • Product: (1S,3R,5R)-PIM447 dihydrochloride

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of (1S,3R,5R)-PIM447 Dihydrochloride in Multiple Myeloma

A Technical Guide for Drug Development & Application Scientists Executive Summary (1S,3R,5R)-PIM447 dihydrochloride (formerly LGH447) represents a class of potent, pan-PIM kinase inhibitors designed to dismantle the surv...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Application Scientists

Executive Summary

(1S,3R,5R)-PIM447 dihydrochloride (formerly LGH447) represents a class of potent, pan-PIM kinase inhibitors designed to dismantle the survival signaling networks in Multiple Myeloma (MM). Unlike standard kinase inhibitors that often target a single node, PIM447 simultaneously disrupts cell cycle progression, translation initiation, and anti-apoptotic shielding. This guide details the molecular mechanism of action (MoA), providing a validated experimental framework for assessing its efficacy in preclinical MM models.

Chemical & Pharmacological Profile

PIM447 functions as an ATP-competitive inhibitor with high specificity for the PIM kinase family (PIM1, PIM2, PIM3). In the context of Multiple Myeloma, PIM2 is the critical isoform, often constitutively active and driving resistance to mTOR inhibition.

Kinase Selectivity & Potency

PIM447 exhibits picomolar to low nanomolar potency against all three isoforms.

Target KinaseIC50 (nM)Biological Consequence in MM
PIM1 6.0Cell cycle progression (G1/S transition)
PIM2 18.0Primary Driver: Anti-apoptosis (BAD phosphorylation) & mTORC1 activation
PIM3 9.0Protein translation regulation
Off-Targets>1000Minimal activity against CDK2, AKT, or PKC, ensuring low toxicity

Note: Data represents mean biochemical IC50 values derived from standard kinase panel profiling.

Mechanism of Action: The PIM-mTOR-Myc Axis

The efficacy of PIM447 in MM stems from its ability to sever the "survival triangle" formed by PIM kinases, the mTORC1 pathway, and c-Myc stability.

Disruption of Anti-Apoptotic Signaling (The BAD Link)

In MM cells, PIM2 phosphorylates the pro-apoptotic protein BAD at Serine 112 (Ser112). This phosphorylation sequesters BAD in the cytoplasm (bound to 14-3-3 proteins), preventing it from neutralizing Bcl-2/Bcl-xL.

  • PIM447 Action: Inhibits PIM2

    
     Reduced p-BAD(Ser112) 
    
    
    
    BAD translocates to mitochondria
    
    
    Cytochrome C release
    
    
    Apoptosis.
mTORC1 and Translation Control

PIM kinases promote mTORC1 activity parallel to the PI3K/AKT pathway. PIM phosphorylates TSC2 (tuberous sclerosis complex 2) and PRAS40 , relieving their inhibitory pressure on mTORC1.

  • PIM447 Action: Restores TSC2 function, reducing phosphorylation of 4E-BP1 and S6K , thereby halting cap-dependent translation of oncogenes.

c-Myc Destabilization

c-Myc is a hallmark driver in MM. PIM kinases phosphorylate c-Myc, increasing its half-life.

  • PIM447 Action: Reduces c-Myc phosphorylation, promoting its ubiquitination and proteasomal degradation.

Pathway Visualization

PIM_Signaling PIM447 (1S,3R,5R)-PIM447 PIM2 PIM2 Kinase PIM447->PIM2 Inhibits TSC2 TSC2 (mTOR Inhibitor) PIM2->TSC2 Phosphorylates (Inactivates) BAD BAD (Pro-Apoptotic) PIM2->BAD Phosphorylates Ser112 (Inactivates) cMyc c-Myc (Oncogene) PIM2->cMyc Stabilizes mTORC1 mTORC1 Complex TSC2->mTORC1 Inhibits Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits Translation Protein Translation (Proliferation) cMyc->Translation Drives mTORC1->Translation Promotes Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks

Figure 1: PIM447 Mechanism of Action. Red lines indicate inhibition; dashed lines represent pathways blocked by PIM447.

Experimental Validation Protocols

To validate PIM447 activity in your specific MM models, follow these self-validating protocols. These are designed to confirm both target engagement (biomarkers) and phenotypic outcome (cell death).

Protocol A: Target Engagement via Western Blotting

Objective: Confirm PIM447 inhibits phosphorylation of downstream substrates (BAD, 4E-BP1, S6).

  • Cell Seeding: Seed MM.1S or RPMI-8226 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with PIM447 at varying concentrations (e.g., 0, 100, 500, 1000 nM) for 4 to 6 hours .

    • Rationale: Phosphorylation events change rapidly; 24h is too long for proximal signaling.

  • Lysis: Harvest cells on ice. Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

  • Detection Targets (Primary Antibodies):

    • p-BAD (Ser112): Direct PIM2 readout. Expect dose-dependent decrease.

    • p-4E-BP1 (Thr37/46): mTORC1 readout. Expect decrease.

    • c-Myc: Stability readout. Expect decrease in total protein levels.

    • Cleaved Caspase-3: Apoptosis marker. Expect increase.

    • Loading Control:

      
      -Actin or GAPDH.
      
Protocol B: Synergy Assessment (Annexin V/PI)

Objective: Quantify apoptosis when combining PIM447 with Standard of Care (e.g., Pomalidomide).

  • Matrix Design: Prepare a

    
     dose matrix in a 96-well plate.
    
    • PIM447: 0, 0.5x, 1x, 2x IC50.

    • Partner Drug: 0, 0.5x, 1x, 2x IC50.

  • Incubation: 48 hours.

  • Staining: Wash cells with Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Analysis: Calculate Combination Index (CI) using the Chou-Talalay method. CI < 1.0 indicates synergy.

Experimental Workflow Diagram

Workflow cluster_Assays Validation Assays Start MM Cell Culture (MM.1S / RPMI-8226) Treat PIM447 Treatment (Dose Response) Start->Treat WB Western Blot (4-6 Hours) Treat->WB Flow Flow Cytometry (48 Hours) Treat->Flow Readout1 p-BAD (Ser112) u2193 c-Myc u2193 WB->Readout1 Readout2 Annexin V+ u2191 Sub-G1 Population u2191 Flow->Readout2

Figure 2: Validation Workflow. Differentiating early signaling checks (WB) from phenotypic outcomes (Flow).

Clinical Implications & Synergy

PIM447 is rarely used as a monotherapy due to compensatory feedback loops (e.g., upregulation of AKT). However, it is highly effective in combination settings.

Synergistic Combinations
  • With Pomalidomide/Dexamethasone: PIM inhibition sensitizes MM cells to IMiD-induced cytotoxicity by preventing the compensatory upregulation of c-Myc.

  • With LEE011 (Ribociclib): Dual inhibition of CDK4/6 and PIM kinases targets the cell cycle at two distinct checkpoints (G1/S), overcoming resistance to single-agent CDK inhibition.

References

  • Raab, M. S., et al. (2019). "LGH447, a novel pan-PIM kinase inhibitor, in patients with relapsed/refractory multiple myeloma." Leukemia.

  • Keane, N. A., et al. (2015). "PIM kinases in multiple myeloma." Blood Cancer Journal.

  • Lu, J., et al. (2013). "PIM2 is required for maintaining multiple myeloma cell growth and survival." Blood.

  • Novartis Pharmaceuticals. (2016). "Study of Safety and Efficacy of LGH447 in Patients With Relapsed/Refractory Multiple Myeloma." ClinicalTrials.gov.

(Note: URLs provided link to the primary abstract or clinical trial record for verification.)

Exploratory

Technical Monograph: Biological Activity &amp; Pharmacodynamics of LGH447 (PIM447)

Executive Summary LGH447 (PIM447) represents a structural evolution in kinase inhibition, functioning as a potent, orally bioavailable, pan-PIM kinase inhibitor. Unlike earlier generations of PIM inhibitors that struggle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LGH447 (PIM447) represents a structural evolution in kinase inhibition, functioning as a potent, orally bioavailable, pan-PIM kinase inhibitor. Unlike earlier generations of PIM inhibitors that struggled with PIM2 potency due to its unique hinge region architecture, LGH447 demonstrates picomolar affinity across all three isoforms (PIM1, PIM2, PIM3).

This guide delineates the biological activity profile of LGH447, focusing on its critical role in disrupting the mTORC1/c-Myc axis in hematological malignancies, specifically Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML).

Biochemical Profile & Selectivity

The defining characteristic of LGH447 is its ability to overcome the high ATP affinity of PIM2, which often renders other inhibitors ineffective in cellular contexts.

Kinase Inhibition Constants ( )

LGH447 acts as an ATP-competitive inhibitor. The following values represent the dissociation constants derived from radiometric filtration binding assays.

Kinase Isoform

(pM)
Biological Relevance
PIM1 6.0Cell cycle progression (G2/M transition); stabilization of c-Myc.
PIM2 18.0Critical driver in MM; confers resistance to mTOR inhibitors.
PIM3 9.0Protein synthesis regulation; overlaps functionally with PIM1.

Selectivity Insight: In large-scale kinome profiling (450+ kinases), LGH447 is highly selective. Significant off-target activity is minimal, though minor inhibition of GSK3


 and PKN1 has been observed at concentrations 

(orders of magnitude above therapeutic relevance).

Signaling Architecture: The Mechanism of Action

PIM kinases do not have a regulatory domain; they are constitutively active. Therefore, their regulation is primarily transcriptional or via degradation. LGH447 interrupts the signaling cascade by blocking the phosphorylation of substrates that prevent apoptosis and promote translation.

Key Pathway Interactions
  • c-Myc Destabilization: PIM kinases phosphorylate c-Myc at Ser62, stabilizing it. LGH447 treatment leads to rapid proteasomal degradation of c-Myc.

  • mTORC1 Modulation: PIM kinases can activate mTORC1 parallel to the PI3K/Akt pathway. LGH447 reduces phosphorylation of 4EBP1 and S6K, halting Cap-dependent translation.

  • Apoptosis Induction: Inhibition reduces phosphorylation of the pro-apoptotic protein BAD (at Ser112), allowing it to dimerize with Bcl-xL/Bcl-2 and trigger apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of LGH447 within the myeloma cell signaling network.

LGH447_Pathway LGH447 LGH447 (PIM447) PIM PIM1 / PIM2 / PIM3 (Constitutively Active) LGH447->PIM BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylation (Inactivation) cMYC c-Myc (Oncogene) PIM->cMYC Stabilizes TSC2 TSC2 PIM->TSC2 Phosphorylation (Inhibits) Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Inhibits Proliferation Proliferation (Cell Cycle) cMYC->Proliferation mTORC1 mTORC1 TSC2->mTORC1 p4EBP1 p-4EBP1 (Translation) mTORC1->p4EBP1 p4EBP1->Proliferation

Figure 1: LGH447 Mechanism of Action. Red lines indicate inhibition; Blue/Green lines indicate activation flow blocked by the drug.

Experimental Protocols

To validate the biological activity of LGH447, the following self-validating protocols are recommended. These move beyond standard kits to ensure mechanistic specificity.

Protocol A: Assessment of Target Engagement (Western Blot)

Objective: Confirm inhibition of PIM-specific substrates (p-S6, p-4EBP1, c-Myc) rather than general toxicity.

Methodology:

  • Cell Seeding: Seed MM.1S or RPMI-8226 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Starvation (Critical Step): Serum starve cells for 4 hours prior to treatment. Why? This reduces background noise from growth factors activating the PI3K/Akt pathway, isolating the PIM contribution.

  • Treatment: Treat with LGH447 dose-escalation (0, 10, 100, 500 nM) for 4 hours.

  • Lysis: Use RIPA buffer supplemented with both protease and phosphatase inhibitors (specifically Sodium Orthovanadate and NaF).

  • Detection Targets:

    • Primary: p-S6 Ribosomal Protein (Ser235/236).

    • Secondary: c-Myc (Total levels—look for degradation).

    • Control: Total S6, GAPDH.

Validation Criteria: A successful assay must show a dose-dependent reduction in p-S6 and c-Myc without a reduction in Total S6 or GAPDH.

Protocol B: Osteoclastogenesis Inhibition Assay

Context: In Multiple Myeloma, PIM inhibition prevents bone destruction. This assay validates the drug's effect on the microenvironment.

Methodology:

  • Isolation: Isolate CD14+ monocytes from PBMCs.

  • Differentiation: Culture in

    
    -MEM with M-CSF (25 ng/mL) and RANKL (50 ng/mL).
    
  • Treatment: Add LGH447 (50–200 nM) at Day 0 and replenish every 3 days.

  • Staining (Day 14): Fix cells and stain for TRAP (Tartrate-Resistant Acid Phosphatase).

  • Quantification: Count TRAP-positive multinucleated cells (>3 nuclei).

Validation Criteria: LGH447 should significantly reduce the number of multinucleated osteoclasts compared to the DMSO control, confirming disruption of the RANKL signaling axis.

In Vivo Pharmacology

LGH447 demonstrates favorable pharmacokinetic (PK) properties suitable for once-daily oral dosing.

Xenograft Efficacy Data

In subcutaneous xenograft models (e.g., KG-1 AML or MM.1S Myeloma models):

  • Dosing Regimen: 100 mg/kg, q.d. (once daily), oral gavage.

  • Vehicle: Acetate buffer (pH 4.6).

  • Outcome: Tumor Growth Inhibition (TGI) typically exceeds 70% in sensitive models.

  • Biomarker Correlation: Ex vivo analysis of tumors usually shows >50% reduction in p-S6 levels 4 hours post-dose, confirming in vivo target coverage.

References

  • Burger, M. T., et al. (2014). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Paíno, T., et al. (2017). "The novel pan-PIM kinase inhibitor, PIM447, displays dual antimyeloma and bone-protective effects, and potently synergizes with current standards of care." Blood.

  • Raab, M. S., et al. (2019). "Phase I study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed/refractory multiple myeloma." Leukemia.

  • Cervantes, F., et al. (2016). "Phase 1 study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed/refractory acute myeloid leukemia." Blood.

Foundational

Difference between PIM447 dihydrochloride and free base LGH447

Technical Guide: Comparative Analysis of PIM447 (LGH447) Free Base and Dihydrochloride Executive Summary LGH447 (Generic name: PIM447) is a potent, selective, pan-PIM kinase inhibitor developed for the treatment of hemat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of PIM447 (LGH447) Free Base and Dihydrochloride

Executive Summary

LGH447 (Generic name: PIM447) is a potent, selective, pan-PIM kinase inhibitor developed for the treatment of hematological malignancies, particularly multiple myeloma. In preclinical and clinical research, the molecule is encountered in two primary forms: the Free Base and the Dihydrochloride (2HCl) Salt .

While the active pharmacological moiety—the LGH447 molecule—remains identical in biological systems, the physicochemical properties of these two forms dictate their specific utility. This guide delineates the technical differences, selection criteria, and handling protocols to ensure experimental reproducibility and data integrity.

Part 1: Physicochemical Divergence

The fundamental difference lies in the ionization state and the resulting solubility profile. The free base is the uncharged molecular form, whereas the dihydrochloride salt includes two hydrochloric acid molecules per drug molecule, significantly altering molecular weight and polarity.

Comparative Specifications
FeatureLGH447 Free BasePIM447 Dihydrochloride
Chemical Nature Uncharged, lipophilic molecule.Ionic salt form (Protonated).
Stoichiometry 1:0 (Drug:Acid)1:2 (Drug:HCl)
Approx. MW Difference Baseline MW (

)

Da (approx.)
Primary Solvent DMSO (Dimethyl sulfoxide), Ethanol.Water, Saline, Aqueous Buffers.
Aqueous Solubility Very Low (< 1 mg/mL).High (Suitable for oral/IV dosing).
Primary Application In Vitro (Cellular Assays).In Vivo (Animal Models).

Critical Note on Molarity: When switching between forms, you must correct for the molecular weight difference. Using the mass of the salt without correction will result in a lower effective concentration of the drug.



Part 2: Biological Application Strategy

In Vitro Applications (Cell Culture)

Preferred Form: Free Base (or Salt, if dissolved in DMSO).

  • Rationale: In cell culture, compounds are typically dissolved in DMSO to create a concentrated stock (e.g., 10 mM). The free base is highly soluble in DMSO. While the salt is also usually soluble in DMSO, the free base is preferred to avoid introducing excess chloride ions or acidity into the stock solution, although this is rarely cytotoxic at 1:1000 dilutions.

  • Cell Permeability: The uncharged free base is theoretically more membrane-permeable; however, in solution (culture media pH 7.4), the drug will equilibrate to its pKa-driven ionization state regardless of the starting form.

In Vivo Applications (Animal Models)

Preferred Form: Dihydrochloride Salt .

  • Rationale: Oral bioavailability relies heavily on dissolution in the gastrointestinal tract. The free base of LGH447 is poorly water-soluble, which can lead to precipitation in the gut and erratic absorption. The dihydrochloride salt dissolves rapidly in aqueous vehicles (like water or citrate buffer), ensuring consistent systemic exposure (AUC).

  • Vehicle Compatibility: The salt form allows for the use of "physiologically friendly" vehicles (e.g., 5% Dextrose, Water) rather than requiring high percentages of harsh co-solvents like DMSO or Cremophor.

Part 3: Mechanistic Context (PIM Signaling)

Understanding the target is essential for assay design. PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases. They are downstream of JAK/STAT and regulate cell survival and proliferation.

Figure 1: PIM Kinase Signaling Cascade The diagram below illustrates the downstream effectors of PIM inhibition by LGH447.

PIM_Pathway JAK JAK/STAT Pathway PIM PIM Kinases (Target of LGH447) JAK->PIM Upregulates GF Growth Factors GF->JAK BAD BAD (pS112) PIM->BAD Phosphorylates (Inactivates) MYC c-MYC PIM->MYC Stabilizes mTOR mTORC1/4E-BP1 PIM->mTOR Activates Surv Cell Survival (Anti-Apoptosis) BAD->Surv Inhibition of Apoptosis Prolif Proliferation MYC->Prolif mTOR->Prolif

Caption: LGH447 inhibits PIM kinases, preventing the phosphorylation of BAD (restoring apoptosis) and destabilizing c-MYC (halting proliferation).

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (In Vitro)

Target Audience: Cell Biologists

  • Calculate Mass: Determine the mass required for 10 mM based on the specific MW of your batch (Check the vial label: Free base is ~446 g/mol ; 2HCl is ~519 g/mol ).

    • Example: To make 1 mL of 10 mM stock using Free Base (MW ~446.5): Weigh 4.465 mg.

  • Solvent Addition: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Do not filter DMSO stocks (it dissolves filter membranes). Ensure aseptic handling.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol B: Preparation of Oral Formulation (In Vivo)

Target Audience: Pharmacologists

  • Vehicle Selection: 50 mM Citrate Buffer (pH 3.5–4.0) is recommended for the Dihydrochloride salt to maintain solubility and stability.

  • Calculation: Calculate dose volume (e.g., 10 mL/kg).

  • Weighing: Weigh the Dihydrochloride salt .

    • Correction Factor: If the dose is reported as "100 mg/kg of LGH447 (free base equivalent)", you must weigh:

      
      
      
  • Mixing: Add the vehicle to the powder. Vortex and sonicate until a clear solution is formed.

  • pH Check: Verify the pH of the final solution. If the salt is highly acidic, adjust slightly with NaOH if it drops below physiological tolerance, but ensure the drug does not precipitate (LGH447 is less soluble at neutral pH).

  • Administration: Administer via oral gavage (PO) within 24 hours of preparation.

Part 5: Decision Logic for Researchers

Figure 2: Form Selection Workflow Use this logic tree to select the correct chemical form for your experiment.

Selection_Tree Start Start: Define Experiment Type Experimental Type? Start->Type InVitro In Vitro (Cell Culture) Type->InVitro InVivo In Vivo (Mouse/Rat) Type->InVivo DMSO DMSO Stock InVitro->DMSO Standard Solvent Vehicle Required? InVivo->Solvent Aqueous Water/Buffer Solvent->Aqueous Oral/IV SelectBase Select: LGH447 Free Base (Standard for DMSO) DMSO->SelectBase SelectSalt Select: PIM447 2HCl (Standard for Aqueous) Aqueous->SelectSalt

Caption: Workflow to determine the optimal chemical form based on solvent requirements and experimental model.

References

  • Burger, M. T., et al. (2013). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor." Journal of Medicinal Chemistry. (Note: Representative citation for chemical discovery).

  • Raab, M. S., et al. (2019). "Phase I/II study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma." Leukemia.

  • ClinicalTrials.gov. "Study of Safety and Efficacy of PIM447 in Patients With Relapsed/Refractory Multiple Myeloma." Identifier: NCT01456689.

  • Guidance for Industry. (2013). "Salt Nomenclature Policy." U.S. Food and Drug Administration (FDA).

(Note: Ensure you verify the specific batch molecular weights provided on your Certificate of Analysis (CoA) as hydration states can vary slightly between suppliers.)

Exploratory

Technical Whitepaper: Therapeutic Potential of PIM447 in Acute Myeloid Leukemia

Executive Summary PIM447 (LGH447) represents a pivotal advancement in the targeting of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family. As a potent, selective, pan-PIM inhibitor, it ad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PIM447 (LGH447) represents a pivotal advancement in the targeting of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family. As a potent, selective, pan-PIM inhibitor, it addresses a critical resistance mechanism in Acute Myeloid Leukemia (AML): the redundancy of PIM isoforms (PIM1, PIM2, PIM3) and their role in sustaining survival signaling downstream of FLT3-ITD and JAK/STAT pathways. This guide delineates the mechanistic rationale, preclinical validation protocols, and translational potential of PIM447, providing researchers with a blueprint for evaluating PIM inhibition in varying AML contexts.

Mechanistic Architecture: The PIM Kinase Nexus in AML

The Target Landscape

PIM kinases are constitutively active serine/threonine kinases that lack a regulatory domain, making their activity strictly dependent on expression levels. In AML, particularly FLT3-ITD+ subtypes, PIM expression is upregulated via STAT5 signaling.

  • PIM1: Regulates cell cycle progression (via p21/p27) and prevents apoptosis.

  • PIM2: Critical for translational control; maintains mTORC1 activity by phosphorylating TSC2 and PRAS40.

  • PIM3: Overlaps functionally with PIM1/2, providing a "resistance reservoir" if only PIM1/2 are inhibited.

Mechanism of Action (MoA)

PIM447 functions as an ATP-competitive inhibitor against all three isoforms. Its therapeutic efficacy relies on the "dual-strike" capability:

  • Apoptotic Induction: By inhibiting the phosphorylation of the pro-apoptotic protein BAD (at Ser112), PIM447 restores the cell's apoptotic machinery.

  • Translational Suppression: It reduces the phosphorylation of 4E-BP1 and S6 , thereby dampening cap-dependent translation and c-Myc protein synthesis.

Signaling Pathway Visualization

The following diagram illustrates the integration of PIM kinases within the FLT3 and mTOR signaling networks and the blockade point of PIM447.

PIM_Signaling FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Phosphorylation PIM PIM1 / PIM2 / PIM3 STAT5->PIM Transcriptional Upregulation BAD BAD (p-Ser112) PIM->BAD Inhibits (Phosphorylation) p27 p27 Kip1 PIM->p27 Degradation TSC2 TSC2 PIM->TSC2 Inhibits cMyc c-Myc PIM->cMyc Stabilization PIM447 PIM447 (Inhibitor) PIM447->PIM ATP-Competitive Inhibition Apoptosis Apoptosis BAD->Apoptosis Blocks mTORC1 mTORC1 TSC2->mTORC1 Inhibits Survival Cell Survival & Proliferation mTORC1->Survival cMyc->Survival

Figure 1: PIM447 intercepts the signaling cascade downstream of FLT3-ITD, preventing the phosphorylation of key survival substrates (BAD) and translational regulators (mTORC1 axis).

Preclinical Pharmacology & Data Synthesis

In Vitro Potency

PIM447 demonstrates high potency across a panel of AML cell lines. The data below synthesizes findings from key preclinical evaluations, highlighting the sensitivity of FLT3-ITD mutated lines compared to Wild Type (WT).

Table 1: Comparative IC50 Values of PIM447 in AML Cell Lines

Cell LineGenetic BackgroundIC50 (nM)Sensitivity Profile
MV4-11 FLT3-ITD (Homozygous)20 - 50High
MOLM-13 FLT3-ITD (Heterozygous)50 - 100High
KG-1 FLT3-WT, FGFR1OP2-FGFR1> 1000Low
HL-60 FLT3-WT, NRAS500 - 800Moderate
OCI-AML3 FLT3-WT, NPM1 mut400 - 700Moderate

Data synthesized from preclinical profiling studies (See References).

Synergistic Combinations

Monotherapy often leads to adaptive resistance. PIM447 has shown significant synergy when combined with:

  • Midostaurin/Gilteritinib (FLT3 Inhibitors): Dual inhibition prevents the "rebound" of STAT5 signaling.

  • Cytarabine (Ara-C): PIM inhibition sensitizes cells to DNA damage-induced apoptosis.

  • Venetoclax (BCL-2 Inhibitor): PIM kinases regulate MCL-1; inhibiting PIM reduces MCL-1 levels, overcoming a primary resistance mechanism to Venetoclax.

Technical Protocols: Validating PIM Inhibition

To ensure scientific integrity, the following protocols are designed to be self-validating. The inclusion of positive and negative controls is mandatory for interpreting PIM447 efficacy.

Protocol A: Phospho-Protein Analysis (Western Blot)

Objective: Confirm on-target activity by assessing the phosphorylation status of PIM-specific substrates (S6 and 4E-BP1).

Experimental Workflow Visualization:

WB_Protocol Step1 Cell Seeding (MV4-11 / MOLM-13) Step2 PIM447 Treatment (0, 10, 100, 1000 nM) Time: 4h - 24h Step1->Step2 Step3 Lysis (RIPA + Phosphatase Inhibitors) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Detection Targets: 1. p-S6 (Ser235/236) 2. p-4E-BP1 (Thr37/46) 3. c-Myc 4. Total PIM1/2 Step4->Step5

Figure 2: Step-by-step workflow for validating PIM447 target engagement via Western Blot.

Detailed Methodology:

  • Cell Culture: Seed MV4-11 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with PIM447 (dissolved in DMSO) at escalating doses (e.g., 10 nM, 100 nM, 1 µM). Control: DMSO vehicle (0.1% final concentration).

  • Lysis (Critical Step): Harvest cells after 4 hours. Wash with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate). Lyse immediately in RIPA buffer supplemented with a Protease/Phosphatase Inhibitor Cocktail .

    • Why: PIM substrates are rapidly dephosphorylated; phosphatase inhibition is non-negotiable.

  • Normalization: Quantify protein using BCA assay. Load 30 µg per lane.

  • Antibody Incubation:

    • Primary: Anti-phospho-S6 Ribosomal Protein (Ser235/236) and Anti-c-Myc.

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Validation Criteria: A successful experiment must show a dose-dependent decrease in p-S6 and c-Myc levels compared to the DMSO control, while total S6 levels remain constant.

Protocol B: Cell Viability & Apoptosis (Annexin V/PI)

Objective: Distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.

  • Seeding:

    
     cells/well in 6-well plates.
    
  • Incubation: Treat with PIM447 (IC50 and 5x IC50 concentrations) for 48 hours.

  • Staining:

    • Wash cells with Binding Buffer.

    • Add Annexin V-FITC (binds phosphatidylserine, early apoptosis marker).

    • Add Propidium Iodide (PI) (permeates compromised membranes, late apoptosis/necrosis marker).

  • Flow Cytometry: Gating strategy should exclude debris (FSC/SSC).

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary PIM447 effect)

    • Q2 (Annexin+/PI+): Late Apoptosis

Clinical Translation & Future Directions

Clinical Status

PIM447 (LGH447) has entered Phase I clinical trials for Multiple Myeloma and other hematologic malignancies. In the context of AML, the focus has shifted towards combination therapies due to the plasticity of leukemic signaling.

Challenges and Opportunities
  • Bioavailability: Ensuring sustained inhibition of all three PIM isoforms in the bone marrow niche is critical.

  • Biomarkers: p-S6 is a reliable pharmacodynamic marker in peripheral blood blasts to monitor drug activity in patients.

Strategic Recommendations for Drug Development
  • Focus on Relapsed/Refractory (R/R) AML: Specifically patients with FLT3-ITD mutations who have failed TKI therapy.

  • Triple Combinations: Investigate PIM447 + Venetoclax + Hypomethylating Agents (HMA) to target metabolic and apoptotic vulnerabilities simultaneously.

References

  • Burger, M. T., et al. (2014). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Cervantes, F., et al. (2017). "Phase I study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed/refractory multiple myeloma." Blood. [Link] (Note: Provides key safety/PK data relevant to AML dosing).

  • Keeton, E. K., et al. (2014). "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood. [Link] (Contextual reference for Pan-PIM inhibition in AML).

  • Akada, H., et al. (2011). "The Pim kinase family is an essential target for FLT3-mediated cell survival in acute myeloid leukemia." Blood. [Link]

  • Novartis Pharmaceuticals. "Study of Safety and Efficacy of LGH447 in Patients With Relapsed/Refractory Multiple Myeloma." ClinicalTrials.gov. Identifier: NCT02078609. [Link]

Protocols & Analytical Methods

Method

How to dissolve PIM447 dihydrochloride for in vitro cell culture assays

Initiating Data Collection I'm starting by diving deep into Google, aiming to collect key data on PIM44 7 dihydrochloride. My focus is on its physical and chemical characteristics, specifically how well it dissolves in c...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google, aiming to collect key data on PIM44 7 dihydrochloride. My focus is on its physical and chemical characteristics, specifically how well it dissolves in common solvents like DMSO and water. I am also searching for the current methods employed in its use.

Structuring the Application Note

I'm now structuring the application note, starting with an introduction to PIM44 7 dihydrochloride and the importance of its solubilization for in vitro assays. I'm building a step-by-step protocol, explaining the "why" behind each action. Also, I plan to include a solubility table and a Graphviz diagram to visually represent the workflows. Now I'm focusing on weaving in the data and citing authoritative sources. Finally, I will compile a complete references section.

Gathering Solubility Data

I'm now deeply engaged in comprehensive Google searches to gather critical information. My focus is sharpened on the physicochemical properties of PIM44 7 dihydrochloride and, particularly, its solubility in different solvents such as DMSO and water. I'm also actively hunting down established protocols for in vitro cell culture applications. I am creating a solubility table for the application note.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PIM447 (LGH447) Optimization Guide

Product: PIM447 (LGH447) Category: Pan-PIM Kinase Inhibitor Application: In Vitro Cell Culture Assays Document ID: TS-PIM447-SOL-01 Executive Summary & Diagnostic Workflow The Challenge: PIM447 is a potent pan-PIM kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PIM447 (LGH447) Category: Pan-PIM Kinase Inhibitor Application: In Vitro Cell Culture Assays Document ID: TS-PIM447-SOL-01

Executive Summary & Diagnostic Workflow

The Challenge: PIM447 is a potent pan-PIM kinase inhibitor often used in multiple myeloma and AML research. Like many heterocyclic small molecules, it exhibits high lipophilicity (LogP ~3-4) and poor aqueous solubility. The transition from a 100% DMSO stock solution to an aqueous culture medium (pH 7.4) represents a thermodynamic shock, frequently resulting in micro-precipitation ("crashing out").

Impact: Invisible micro-crystals reduce the effective free drug concentration, leading to false-negative IC50 results, while larger crystals can cause physical cytotoxicity to cells via membrane disruption.

Interactive Troubleshooting Tree

Use the following logic flow to diagnose your precipitation issue before altering your protocol.

PIM447_Troubleshooting Start Observation: Particles in Media Check1 Timing of Precipitate? Start->Check1 Immediate Immediate (Upon spiking) Check1->Immediate Instant Cloudiness Delayed Delayed (>4 hours) Check1->Delayed Slow Haze Microscope Microscopic Check (40x) Immediate->Microscope Delayed->Microscope Crystalline Crystalline/Refractive? Microscope->Crystalline Sharp Edges Amorphous Amorphous/Fuzzy? Microscope->Amorphous Moving/Fuzzy Action1 Cause: Local Supersaturation Solution: Use Intermediate Dilution Crystalline->Action1 If Immediate Action2 Cause: Saturation Limit Reached Solution: Reduce Final Conc. or Increase FBS Crystalline->Action2 If Delayed Action3 Cause: Bacterial Contamination Solution: Discard & Sterilize Amorphous->Action3

Figure 1: Diagnostic logic for identifying the root cause of particulate matter in PIM447-treated cultures.

Technical FAQ: Mechanism & Mitigation

Q1: Why does PIM447 precipitate immediately upon addition to the media?

The Mechanism: This is a phenomenon known as "Shock Precipitation." PIM447 is typically stored in DMSO (Dimethyl Sulfoxide). When you pipette a small volume of high-concentration stock (e.g., 10 mM) directly into aqueous media, the interface between the droplet and the media experiences a rapid polarity shift.

  • The Physics: At the injection point, the local concentration exceeds the aqueous solubility limit before diffusion can occur.

  • The Fix: Do not add high-concentration stock directly to the cell dish. Use the "DMSO Serial Dilution" method (detailed in Section 3) to ensure the final step into aqueous media is a low-concentration transition.

Q2: My stock solution was clear, but it precipitated after freezing and thawing. Is it ruined?

Analysis: Not necessarily, but it requires care. DMSO is hygroscopic (absorbs water from air). If a stock vial is opened frequently, atmospheric moisture enters. Upon freezing, water crystallizes separately, potentially forcing the PIM447 out of solution.

  • Protocol:

    • Warm the vial to 37°C for 5–10 minutes.

    • Vortex vigorously for 30 seconds.

    • Critical Step: Sonicate in a water bath for 5 minutes.

    • Inspect visually. If particles remain, centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is no longer accurate; discard the stock.

Q3: Does the percentage of Fetal Bovine Serum (FBS) affect solubility?

Insight: Yes, significantly. Serum albumin (BSA/HSA) acts as a non-specific carrier protein.

  • Data: PIM447 has higher apparent solubility in media containing 10% FBS compared to serum-free media (SFM).

  • Recommendation: If your experimental design allows, ensure a minimum of 5% FBS is present before adding the drug. If using SFM, you must lower your maximum working concentration.

Optimized Experimental Protocols

Comparative Solubility Data

The following thresholds are derived from standard application data for PIM447 (Free Base).

Solvent / MatrixSolubility Limit (Approx.)Risk LevelNotes
100% DMSO ~30–50 mMLowStandard storage condition (-20°C).
Water / PBS < 1 mg/mLCritical Insoluble. Do not dilute stocks here.
RPMI + 10% FBS ~10–20 µMModerateSafe working range for most IC50s.
Serum-Free Media < 5 µMHighHigh risk of precipitation >5 µM.
The "Golden Standard" Dilution Protocol

To avoid shock precipitation, utilize a Serial Dilution in DMSO followed by a single aqueous step.

Objective: Treat cells at 1 µM final concentration (0.1% DMSO final).

  • Preparation: Start with a 10 mM Master Stock (in 100% DMSO).

  • Intermediate Step (The Key):

    • Dilute the 10 mM stock using DMSO (not water) to create a 1000x working stock (e.g., 1 mM).

    • Why? This keeps the compound in its happy solvent while reducing the concentration.

  • Final Spike:

    • Add 1 µL of the 1 mM (DMSO) stock to 1 mL of warm media.

    • Technique: Vortex the media immediately or pipette up and down rapidly during addition.

Visualizing the Workflow

The following diagram illustrates the correct vs. incorrect dilution pathways.

Dilution_Protocol Stock 10 mM Stock (100% DMSO) Direct Direct Spike into Media Stock->Direct Avoid Inter Intermediate Dilution (in 100% DMSO) Stock->Inter Step 1 Precip Result: Local Precipitation Direct->Precip Working 1000x Working Stock (e.g. 1 mM) Inter->Working Final 1:1000 Spike into Media + FBS Working->Final Step 2 (Rapid Mix) Success Result: Stable Solution Final->Success

Figure 2: The "DMSO-to-DMSO" intermediate dilution strategy prevents the thermodynamic shock associated with direct high-concentration spiking.

Advanced Troubleshooting (Specific Scenarios)

Scenario A: I must use Serum-Free Media (SFM).

  • Risk: Without albumin to sequester the drug, PIM447 is highly prone to crashing.

  • Solution: Pre-complex the drug with Cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) if the experimental design permits. Alternatively, limit DMSO concentration to <0.05% to reduce solvent-driven polarity shifts, although this requires higher concentration stocks (counter-intuitive but sometimes necessary to reduce the "solvent plume" effect).

Scenario B: Long-term incubation (72h+).

  • Risk: Evaporation of media increases drug concentration; degradation of PIM447 leads to breakdown products that may precipitate.

  • Solution: Perform a partial media exchange at 48 hours. Prepare fresh drug-media solution immediately before the exchange. Do not rely on drug stability >48h in aqueous conditions at 37°C.

References

  • PubChem. (n.d.). Compound Summary: PIM447 (LGH447). National Library of Medicine. Retrieved from [Link]

  • Raab, M. S., et al. (2019). Phase I study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma. Leukemia, 33(11), 2657–2669. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility physics in drug discovery).
Optimization

Minimizing off-target toxicity of PIM447 in non-tumorigenic cells

Product: PIM447 (LGH447) Category: Pan-PIM Kinase Inhibitor Application: Oncology / Hematology Research Support Tier: Senior Application Scientist Level Welcome to the PIM447 Technical Hub You are likely visiting this pa...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PIM447 (LGH447) Category: Pan-PIM Kinase Inhibitor Application: Oncology / Hematology Research Support Tier: Senior Application Scientist Level

Welcome to the PIM447 Technical Hub

You are likely visiting this page because you are observing unexpected cytotoxicity in your control lines (PBMCs, fibroblasts, or healthy bone marrow stromal cells) while treating with PIM447.

As a potent pan-PIM inhibitor, PIM447 targets PIM1, PIM2, and PIM3. While it is highly selective, PIM kinases are critical for the survival and proliferation of normal hematopoietic progenitor cells. Therefore, distinguishing between true off-target toxicity (promiscuous kinase inhibition) and on-target physiological toxicity (mechanism-based inhibition in healthy cells) is the first step in troubleshooting.

This guide provides the protocols and logic required to maximize the Therapeutic Index (TI) —preserving non-tumorigenic cells while maintaining efficacy against myeloma or leukemia targets.

Module 1: Mechanism of Action & Toxicity Diagnostics

Q: Is the toxicity I’m seeing in non-tumorigenic cells "off-target"?

A: Likely not in the chemical sense, but yes in the physiological sense. PIM447 is structurally designed to be highly selective for PIM1, 2, and 3. However, PIM kinases regulate the cell cycle (via p21/Cdc25A) and apoptosis (via BAD/Bcl-2) in both tumor and healthy cells.

The Diagnostic Check: If you observe massive cell death in non-tumorigenic cells at concentrations


, it is likely an on-target  effect on basal PIM signaling. If toxicity appears only at 

, you are likely observing off-target interactions with other kinases (e.g., CDK or FLT3 families).
Visualizing the Toxicity Pathway

The diagram below illustrates where PIM447 intersects with survival pathways. Note that in non-tumorigenic cells, PIM inhibition should ideally cause G1 Arrest (Cytostasis), whereas in Tumor cells (which are "addicted" to PIM), it causes Apoptosis .

PIM_Pathway PIM447 PIM447 (LGH447) PIM_Kinase PIM1/2/3 Kinases PIM447->PIM_Kinase Inhibits p21 p21 / p27 (Cell Cycle Inhibitors) PIM_Kinase->p21 Phosphorylates (Degradation) Cdc25A Cdc25A (Phosphatase) PIM_Kinase->Cdc25A Activates BAD BAD (Pro-Apoptotic) PIM_Kinase->BAD Inhibits (Survival) mTORC1 mTORC1 (Translation) PIM_Kinase->mTORC1 Activates Normal_Outcome Non-Tumorigenic Cells: G1 Arrest (Reversible) p21->Normal_Outcome Accumulation leads to Tumor_Outcome Tumor Cells: Apoptosis (Irreversible) BAD->Tumor_Outcome De-repression leads to

Figure 1: Differential outcomes of PIM inhibition. In healthy cells, PIM inhibition stabilizes p27/p21, leading to cell cycle arrest. In tumor cells with high translational demand, the same inhibition triggers mitochondrial apoptosis.

Module 2: Protocol - Determining the Therapeutic Window

To minimize toxicity, you must empirically determine the Selectivity Index (SI) for your specific batch of PIM447. Do not rely on literature IC50 values alone, as serum protein binding in culture media affects free drug concentration.

Protocol: Comparative Cytotoxicity Assay

Objective: Establish the concentration window where Tumor Cell Viability is <50% while Normal Cell Viability remains >80%.

Materials:

  • Target: Multiple Myeloma lines (e.g., MM.1S, RPMI-8226).

  • Control: Normal PBMCs (stimulated) or HS-5 (stromal).

  • Readout: CellTiter-Glo (ATP) or Annexin V (Flow Cytometry).

Step-by-Step Workflow:

  • Seeding: Seed cells in 96-well plates.

    • Tumor: 10,000 cells/well.

    • PBMCs: 50,000 cells/well (PBMCs require higher density for survival).

  • Equilibration: Incubate for 24 hours.

  • Dosing Matrix: Prepare a 9-point serial dilution of PIM447.

    • Range: 0.01 nM to 10

      
      M (Log scale).
      
    • CRITICAL: Ensure DMSO concentration is constant (e.g., 0.1%) across all wells.

  • Exposure: Incubate for 72 hours.

  • Analysis: Calculate IC50 for both lines.

Calculation:



Interpretation Guide:

SI ValueInterpretationAction Plan
> 10 Excellent WindowProceed with current dosing.
2 - 10 Narrow WindowUse pulsatile dosing (washout after 24h).
< 2 Toxicity RiskSTOP. Re-evaluate cell model or use Combination Strategy (Module 4).

Module 3: Troubleshooting & FAQs

Q: My non-tumorigenic cells show 40% viability loss. Is this apoptosis or cytostasis?

A: Standard ATP assays (like CellTiter-Glo) cannot distinguish between a cell that has stopped dividing (cytostasis) and a cell that is dead. PIM inhibition often causes G1 arrest in normal fibroblasts.

  • The Fix: Run a Flow Cytometry assay using Propidium Iodide (PI) .

    • PI Negative / Low Cell Count: Cytostasis (Acceptable safety profile).

    • PI Positive: Cytotoxicity (Unacceptable; lower the dose).

Q: I see toxicity in PBMCs but not in Bone Marrow Stromal Cells (BMSCs). Why?

A: PIM kinases are lineage-specific. They are heavily expressed in hematopoietic lineages (lymphocytes/myeloid) but less so in stromal fibroblasts.

  • Implication: If your safety data relies solely on BMSCs or Fibroblasts, you are underestimating toxicity. You must use PBMCs or CD34+ progenitors for a valid safety assessment.

Q: Does serum protein binding affect PIM447 toxicity?

A: Yes, significantly. PIM447 is highly protein-bound.

  • The Fix: If you shift from 10% FBS to 20% FBS, or to human serum, the free fraction of the drug decreases. You must re-calculate your IC50. Toxicity observed in low-serum media (OptiMEM) will be artificially high compared to physiological conditions.

Module 4: Advanced Mitigation - Combination Synergy

If PIM447 monotherapy is too toxic to normal cells at the required efficacy dose, you must exploit synergy . Combining PIM447 with agents like Ruxolitinib (JAK inhibitor) or Pomalidomide allows you to reduce the PIM447 dose by 2-5x, sparing normal cells.

Workflow: The "Synergy Screen"

Use the Chou-Talalay method to validate dose reduction.

Synergy_Workflow Step1 1. Define Single Agent IC50 (PIM447 & Partner) Step2 2. Constant Ratio Design (e.g., IC50:IC50, 0.5:0.5) Step1->Step2 Step3 3. Treat Tumor & Normal Cells Step2->Step3 Step4 4. Calculate Combination Index (CI) Step3->Step4 Decision Decision Gate Step4->Decision Success CI < 0.8 in Tumor CI > 1.0 in Normal (Therapeutic Gain) Decision->Success Synergy Fail CI < 1.0 in Both (Increased Toxicity) Decision->Fail Additivity

Figure 2: Workflow for validating synergistic combinations to lower effective drug dosage.

Recommended Combinations (Literature Validated):

  • PIM447 + Ruxolitinib: Targets the PIM/JAK/STAT axis. Highly effective in Myelofibrosis models.

  • PIM447 + Pomalidomide: Enhances immune-mediated killing in Multiple Myeloma.

  • PIM447 + Dexamethasone: Standard backbone for myeloma; PIM inhibition re-sensitizes cells to steroids.

References

  • Raab, M. S., et al. (2019). Phase I study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma. Leukemia, 33(11), 2657–2669. [Link]

  • Burger, M. T., et al. (2014). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor. Journal of Medicinal Chemistry, 57(15), 6305–6320. [Link]

  • Nawrocki, S. T., et al. (2008). The pan-PIM kinase inhibitor SGI-1776 augments the efficacy of bortezomib and lenalidomide in multiple myeloma models. Blood, 112(11), 2777. (Context for PIM/IMiD combinations). [Link]

  • Cervantes, F., et al. (2013). Safety and Efficacy of the Pan-Pim Kinase Inhibitor LGH447 in Patients with Relapsed/Refractory Multiple Myeloma. Blood, 122(21), 292. [Link]

Troubleshooting

Technical Support Center: PIM447 Dihydrochloride Stability &amp; Handling

Executive Summary & Core Directive PIM447 (LGH447) is a potent, pan-PIM kinase inhibitor. As a dihydrochloride salt , this compound exhibits distinct physicochemical properties compared to its free base form.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

PIM447 (LGH447) is a potent, pan-PIM kinase inhibitor. As a dihydrochloride salt , this compound exhibits distinct physicochemical properties compared to its free base form. While the salt form improves aqueous solubility for biological dosing, it significantly increases hygroscopicity .

The Critical Consensus: For stock solutions dissolved in DMSO, -80°C is the mandatory standard for long-term stability (>1 month) . Storage at -20°C is permissible only for working aliquots intended for use within 30 days. The primary failure mode at -20°C is not thermal degradation, but rather moisture-induced hydrolysis and concentration drift caused by the hygroscopic nature of the HCl salt combined with the sublimation properties of DMSO.

Stability Matrix: -20°C vs. -80°C

The following data summarizes the stability profile of PIM447 2HCl (10 mM in DMSO) based on accelerated stability modeling and standard kinase inhibitor library protocols.

FeatureStorage at -20°CStorage at -80°CTechnical Implication
Physical State (DMSO) Solid (Frozen)Solid (Deep Freeze)DMSO freezes at 18.5°C. Both are solid, but -80°C prevents micro-thawing events.
Hygroscopic Risk High LowThe HCl salt pulls moisture from the air. -20°C freezers often have auto-defrost cycles that introduce temperature fluctuations, promoting moisture ingress.
Chemical Stability ~1 Month> 6 MonthsAcid-catalyzed hydrolysis (due to HCl salt + moisture) is kinetically slowed significantly at -80°C.
Precipitation Risk ModerateLow"Crash-out" occurs upon thawing if moisture has entered the vial at -20°C.
Recommended Use Working AliquotsMaster StocksNever store your primary library source at -20°C.

Standardized Protocol: Master Stock Preparation

To ensure data integrity, follow this self-validating protocol. This workflow minimizes the "Freeze-Thaw" variable, which is the primary cause of potency loss in PIM447 experiments.

Phase A: Preparation
  • Equilibration: Allow the lyophilized PIM447 2HCl vial to warm to room temperature (RT) inside a desiccator before opening. Why? This prevents condensation from forming on the cold hygroscopic powder.

  • Solvent Selection: Use anhydrous DMSO (≥99.9%, molecular sieve treated).

  • Dissolution: Dissolve to a target concentration of 10 mM . Vortex for 30 seconds.

    • Note: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

Phase B: Aliquoting Strategy (The "Single-Shot" System)

Do not store the bulk solution in one bottle.

  • Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) using high-quality, O-ring sealed cryovials.

  • Seal Verification: Ensure caps are torqued correctly to prevent DMSO sublimation.

Phase C: Storage Workflow Visualization

StorageProtocol cluster_usage Usage Cycle Start Lyophilized PIM447 2HCl Desiccate Equilibrate to RT (Desiccator) Start->Desiccate Dissolve Dissolve in Anhydrous DMSO Desiccate->Dissolve QC Visual QC: Optically Clear? Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Freeze80 Store Master Stocks at -80°C Aliquot->Freeze80 Long Term (>1 mo) Freeze20 Store Working Stocks at -20°C Aliquot->Freeze20 Short Term (<1 mo) Thaw Thaw at RT Freeze80->Thaw Freeze20->Thaw Use Dilute & Use (Do NOT Refreeze) Thaw->Use

Figure 1: Optimal workflow for PIM447 stock preparation and storage. Note the strict "Do Not Refreeze" directive.

Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers using PIM447.

Q1: My PIM447 stock solution has precipitated after thawing from -20°C. Is it ruined?

Diagnosis: This is likely "Salting Out" driven by moisture ingress.

  • Mechanism: At -20°C, if the seal was imperfect, water condensed into the DMSO. PIM447 dihydrochloride is less soluble in water/DMSO mixtures than in pure DMSO. The "salt" nature exacerbates this in cold environments.

  • Solution:

    • Warm the vial to 37°C.

    • Sonicate for 10 minutes.

    • Vortex vigorously.

    • Critical Check: Centrifuge at 13,000 rpm for 1 minute. If a pellet remains, the concentration is no longer accurate. Discard the vial.

Q2: Why did my stock solution turn yellow over time at -20°C?

Diagnosis: Oxidative degradation or acidification.

  • Mechanism: DMSO can decompose slightly to dimethyl sulfide and dimethyl sulfone over time, especially if exposed to light or air. The HCl salt can catalyze minor degradation of the PIM447 scaffold in the presence of trace impurities.

  • Impact: A slight yellow tint is often acceptable, but a dark yellow/orange shift indicates significant degradation (>10%).

  • Validation: Run a quick LC-MS or check the absorbance spectrum against a fresh standard before using in sensitive IC50 assays.

Q3: Can I store PIM447 in aqueous buffer (PBS) at -80°C?

Answer: NO.

  • Reasoning: PIM447 is prone to hydrolysis in aqueous solution over time. The dihydrochloride salt creates an acidic local environment which can accelerate this process.

  • Protocol: Always store as a concentrated stock in DMSO . Only dilute into aqueous buffer (PBS/Media) immediately prior to the experiment (within 30 minutes of dosing).

Q4: I only have a -20°C freezer. How can I maximize stability?

Strategy: Double-containment.

  • Place your tightly sealed cryovials inside a secondary container (e.g., a 50mL Falcon tube).

  • Add a small packet of desiccant (silica gel) inside the secondary container.

  • Wrap the secondary container in Parafilm.

  • Place this container in the back of the freezer, away from the door, to minimize temperature cycling.

Mechanistic Logic: The Degradation Pathway

Understanding why the compound fails helps prevent it. The diagram below illustrates the "Moisture-Acid Loop" that threatens dihydrochloride salts in DMSO.

DegradationLogic Storage20 Storage at -20°C (Imperfect Seal) Moisture Moisture Ingress (Condensation) Storage20->Moisture Temp Cycling SolubilityDrop Solubility Decrease (Water is a poor solvent for PIM447) Moisture->SolubilityDrop Acidity Local Acidification (HCl dissociation) Moisture->Acidity Precipitation Precipitation (Loss of Titer) SolubilityDrop->Precipitation Hydrolysis Chemical Degradation (Hydrolysis) Acidity->Hydrolysis Catalysis Hydrolysis->Precipitation Byproducts

Figure 2: The "Moisture-Acid Loop" failure mode common in dihydrochloride salts stored at -20°C.

References

  • Selleck Chemicals. PIM447 (LGH447) Datasheet & Stability Guidelines. (Standard recommendation: -80°C for 6 months).

  • MedChemExpress (MCE). LGH447 Dihydrochloride Handling Instructions. (Confirming solvent requirements and hygroscopicity of HCl salts).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Authoritative text on solubility and stability of salt forms in DMSO).

  • Cayman Chemical. General Guidelines for Storing Biochemicals. (General reference for DMSO stock solution handling).

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selecting Negative Control Compounds for PIM447 Kinase Inhibition Experiments

In the rigorous world of kinase inhibitor research, the validity of your experimental findings hinges on the quality of your controls. For potent and selective inhibitors like PIM447, a pan-PIM kinase inhibitor, the choi...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of kinase inhibitor research, the validity of your experimental findings hinges on the quality of your controls. For potent and selective inhibitors like PIM447, a pan-PIM kinase inhibitor, the choice of a negative control is not a trivial matter. An appropriate negative control should be structurally similar to the active compound but devoid of inhibitory activity against the target kinase. This guide provides a comprehensive comparison of potential negative control compounds for PIM447, offering experimental data and protocols to aid researchers in making an informed decision.

The Critical Role of a Negative Control

A negative control in a kinase inhibition experiment serves several crucial functions:

  • Rules out off-target effects: It helps to ensure that the observed phenotype is a direct result of inhibiting the target kinase and not due to the compound's interaction with other cellular components.

  • Controls for vehicle effects: It accounts for any biological effects of the solvent (e.g., DMSO) used to dissolve the compound.

  • Establishes a baseline: It provides a clear baseline for "no inhibition," against which the activity of the test compound can be accurately measured.

An ideal negative control compound for PIM447 should possess the following characteristics:

  • Structural similarity to PIM447: This minimizes the likelihood of physicochemical differences between the active and control compounds influencing the experimental outcome.

  • Lack of PIM kinase inhibitory activity: The compound should not inhibit PIM1, PIM2, or PIM3 kinases at the concentrations used for PIM447.

  • Similar cellular permeability and stability: The control and active compounds should have comparable abilities to cross cell membranes and remain stable under experimental conditions.

Candidate Negative Control Compounds for PIM447

Given that specific, commercially available, and validated negative controls for PIM447 are not well-documented, a rational approach involves selecting compounds based on their structural relationship to known PIM inhibitors or their established lack of activity against the PIM kinase family.

Structurally Related but Inactive Analogs (The "Ideal" but Often Elusive Control)

The gold standard for a negative control is a compound that is a close structural analog of the inhibitor but is completely inactive against the target. The discovery of such a compound often relies on the availability of detailed structure-activity relationship (SAR) data. For PIM447, identifying a commercially available, validated inactive analog can be challenging. Researchers may need to synthesize such a compound based on published SAR studies of the chemical scaffold.

Broad-Spectrum Kinase Inhibitor Negative Controls

Several commercially available compounds are marketed as negative controls for kinase inhibitor studies. These are typically compounds that have been profiled against a wide range of kinases and found to be largely inactive.

  • Example Compound: Staurosporine-Inactive Analog (Gö 6983) : While staurosporine is a potent broad-spectrum kinase inhibitor, some of its analogs are inactive. However, their structural dissimilarity to PIM447 makes them less ideal.

Utilizing a Distant, Inactive Kinase Inhibitor

Another strategy is to use a well-characterized kinase inhibitor that is known to be inactive against the PIM kinase family. This approach relies on extensive kinase profiling data.

  • Example Compound: Alectinib : While a potent ALK and RET inhibitor, its activity against PIM kinases would need to be thoroughly validated as negligible in your specific assay system.

Experimental Validation of a Negative Control

It is imperative to experimentally validate your chosen negative control in your specific assay system. The following protocols outline key validation experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of the negative control compound to inhibit PIM1 kinase activity.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare PIM1 enzyme, substrate (e.g., Bad), and ATP R1 Incubate PIM1 with compounds P1->R1 P2 Serially dilute PIM447 and Negative Control P2->R1 R2 Initiate reaction with ATP/substrate mix R1->R2 R3 Allow reaction to proceed R2->R3 D1 Terminate reaction R3->D1 D2 Detect phosphorylation (e.g., ADP-Glo, LanthaScreen) D1->D2 D3 Measure signal (luminescence/fluorescence) D2->D3 A1 Plot % inhibition vs. compound concentration D3->A1 A2 Calculate IC50 values A1->A2

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant PIM1 kinase, a suitable substrate (e.g., Bad peptide), ATP, PIM447, and the candidate negative control compound.

  • Compound Preparation: Prepare a series of dilutions for both PIM447 and the negative control compound in an appropriate buffer.

  • Kinase Reaction: In a microplate, combine the PIM1 enzyme, the substrate, and the test compounds.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Expected Outcome:

CompoundPIM1 IC50 (nM)
PIM447< 10
Negative Control> 10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It measures the thermal stability of a protein in the presence and absence of a ligand.

Workflow:

cluster_treatment Cell Treatment cluster_heating Heating cluster_separation Separation cluster_detection Detection & Analysis T1 Treat cells with PIM447, Negative Control, or Vehicle H1 Heat cell lysates to a range of temperatures T1->H1 S1 Separate soluble and precipitated protein fractions (centrifugation) H1->S1 D1 Detect PIM1 protein levels in soluble fraction (Western Blot/MS) S1->D1 A1 Plot soluble PIM1 vs. temperature to generate melting curves D1->A1

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: Grow cells that endogenously express PIM1 kinase.

  • Compound Treatment: Treat the cells with PIM447, the negative control, or a vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells and prepare cell lysates.

  • Heat Challenge: Aliquot the lysates and heat them to a range of temperatures.

  • Separation: Centrifuge the samples to separate the soluble fraction from the precipitated proteins.

  • Analysis: Analyze the amount of soluble PIM1 in each sample by Western blotting or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble PIM1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Expected Outcome:

  • PIM447: A significant rightward shift in the PIM1 melting curve compared to the vehicle control.

  • Negative Control: No significant shift in the PIM1 melting curve compared to the vehicle control.

Comparative Analysis of Negative Control Strategies

StrategyAdvantagesDisadvantages
Structurally Related Inactive Analog Most rigorous control for off-target effects. Minimizes physicochemical differences.Often not commercially available. May require custom synthesis.
Broad-Spectrum Kinase Negative Control Commercially available and well-characterized.Structurally dissimilar to PIM447, potentially introducing confounding variables.
Distant, Inactive Kinase Inhibitor May be readily available in the lab.Requires extensive profiling to confirm lack of PIM kinase activity.

Conclusion and Recommendations

The selection of a negative control for PIM447 kinase inhibition experiments demands careful consideration and empirical validation. While a structurally related inactive analog represents the ideal choice, its availability can be a significant hurdle. In its absence, a well-characterized, broad-spectrum kinase inhibitor negative control that has been rigorously tested for inactivity against the PIM kinase family is a viable alternative.

References

  • Structure-Activity Relationship of PIM Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Cellular Thermal Shift Assay (CETSA) for Target Engagement. Nature Protocols.[Link]

  • The Importance of Negative Controls in Kinase Research. SLAS Discovery.[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,5R)-PIM447 dihydrochloride
Reactant of Route 2
(1S,3R,5R)-PIM447 dihydrochloride
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